molecular formula C14H26N2O3 B1443695 Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate CAS No. 1251016-99-5

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

Cat. No.: B1443695
CAS No.: 1251016-99-5
M. Wt: 270.37 g/mol
InChI Key: WXMRPDPSEFQHSX-UHFFFAOYSA-N
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Description

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an oxa (oxygen-containing) ring, and diazaspiro (nitrogen-containing) rings. It is primarily used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a linear precursor containing the necessary functional groups. Cyclization can be achieved through various methods, such as intramolecular nucleophilic substitution or ring-closing metathesis.

    Introduction of Functional Groups: After forming the spirocyclic core, functional groups such as the tert-butyl group and the oxa ring are introduced. This can be done through reactions like alkylation, oxidation, or substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-11-Carboxylate: A closely related compound with a similar structure but different functional groups.

    Spirocyclic Amines: Compounds with similar spirocyclic cores but varying substituents.

    Oxa- and Diaza-Compounds: Molecules containing oxygen and nitrogen atoms in their rings.

Uniqueness

Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-5-14(10-16)9-15-6-8-18-11-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMRPDPSEFQHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 2
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 3
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 4
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 5
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Reactant of Route 6
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

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